molecular formula C20H20N4O2S B2738629 1-(4-(1H-pyrrol-1-yl)benzoyl)-N-(thiazol-2-yl)piperidine-4-carboxamide CAS No. 1226436-11-8

1-(4-(1H-pyrrol-1-yl)benzoyl)-N-(thiazol-2-yl)piperidine-4-carboxamide

Cat. No. B2738629
CAS RN: 1226436-11-8
M. Wt: 380.47
InChI Key: JQVDBDQSEQYVQX-UHFFFAOYSA-N
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Description

1-(4-(1H-pyrrol-1-yl)benzoyl)-N-(thiazol-2-yl)piperidine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PBP or Pyrrolidine benzoyl piperidine. It is a small molecule inhibitor that targets protein-protein interactions and has been shown to have promising results in scientific research.

Scientific Research Applications

Antimicrobial and Antituberculosis Activity

Research on thiazole and pyrrole derivatives, such as the mentioned compound, often focuses on their potential antimicrobial and antituberculosis activities. For instance, a study on thiazole-aminopiperidine hybrid analogues identified compounds with significant activity against Mycobacterium tuberculosis, highlighting the potential of such structures in developing new antituberculosis agents (Jeankumar et al., 2013). These compounds showed inhibitory effects on bacterial enzymes critical for DNA replication, suggesting a mechanism of action that could be explored further for therapeutic applications.

Synthetic Methodologies and Heterocyclic Chemistry

Compounds with complex structures involving pyrrole and thiazole rings are also of interest in the context of synthetic chemistry and the development of new synthetic methodologies. A study on the functionalization reactions of related heterocyclic compounds explores innovative synthetic routes that could be applied to similar structures, providing a foundation for the synthesis of novel compounds with potential biological activities (Yıldırım et al., 2005). These methodologies contribute to the broader field of heterocyclic chemistry, enabling the creation of diverse compounds for further biological evaluation.

Pharmacological Interest

The pharmacological potential of compounds featuring pyrrole and thiazole moieties, akin to the compound , is a significant area of research. Various studies have synthesized and evaluated derivatives for their potential as analgesic, anti-inflammatory, and antipsychotic agents. For example, research into benzamide derivatives with pyrrole and thiazole structures has revealed promising anti-fatigue effects, suggesting these compounds could have therapeutic applications in managing fatigue-related conditions (Wu et al., 2014).

properties

IUPAC Name

1-(4-pyrrol-1-ylbenzoyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S/c25-18(22-20-21-9-14-27-20)15-7-12-24(13-8-15)19(26)16-3-5-17(6-4-16)23-10-1-2-11-23/h1-6,9-11,14-15H,7-8,12-13H2,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQVDBDQSEQYVQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)C3=CC=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(1H-pyrrol-1-yl)benzoyl)-N-(thiazol-2-yl)piperidine-4-carboxamide

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